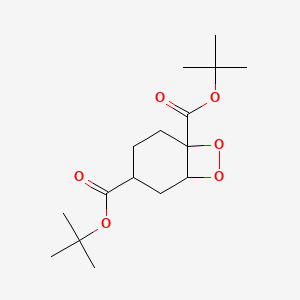

Di-tert-butyl peroxyhexahydroterephthalate

Description

Historical Context and Evolution of Organic Peroxide Initiators in Polymer Science

The journey of polymer science has been intrinsically linked to the development of effective polymerization initiators. Organic peroxides emerged as a pivotal class of compounds capable of generating the free radicals necessary to initiate the chain-reaction process of polymerization. wikipedia.org The fundamental principle lies in the homolytic cleavage of the relatively weak oxygen-oxygen bond within the peroxide functional group (R-O-O-R'), which, upon heating, produces two free radicals (RO•). wikipedia.org

Early research in the 20th century laid the groundwork for understanding and harnessing these reactive species. nih.gov Over the decades, a diverse array of organic peroxides has been synthesized and commercialized, each with distinct decomposition temperatures and reactivity profiles, allowing for precise control over polymerization reactions. wikipedia.org This evolution led to the development of multifunctional initiators, compounds containing more than one peroxide group. These initiators offered advantages such as the ability to produce polymers with higher molecular weights and to create more complex polymer architectures like star polymers.

Academic Significance of Di-tert-butyl Peroxyhexahydroterephthalate as a Multifunctional Radical Source

DTBPH stands out as a subject of academic interest due to its nature as a difunctional peroxide. The presence of two peroxy groups within a single molecule allows it to decompose in a stepwise manner, potentially leading to the formation of polymers with unique block-like structures or enabling more efficient crosslinking.

The mechanism of its action begins with the thermal-induced homolysis of the peroxide bonds, which break to form free radicals. These highly reactive species then initiate the polymerization of monomers. The selection of a particular peroxide initiator is often dictated by its half-life at a given temperature, which is the time required for half of the peroxide to decompose. This parameter is crucial for matching the initiator to the specific polymerization process and desired reaction rate.

While specific kinetic data for DTBPH is not as widely published as for more common initiators like di-tert-butyl peroxide (DTBP), the principles of its decomposition are similar. For comparison, the activation energy for the thermal decomposition of DTBP in solution is in the range of 157.0 to 159.7 kJ/mol. researchgate.net The decomposition of peroxides is a first-order reaction, and their reactivity is often characterized by their half-life at various temperatures.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 43039-86-7 |

| Molecular Formula | C₁₆H₂₈O₆ |

| Molecular Weight | 314.37 g/mol |

| IUPAC Name | 1,4-bis(tert-butylperoxy)cyclohexane-1,4-dicarboxylate |

This table presents fundamental properties of this compound.

Scope and Research Trajectories of this compound in Materials and Polymer Chemistry

The primary application of DTBPH lies in its role as an initiator for the production of various polymers. It is particularly noted for its use in the high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE). researchgate.net The use of difunctional peroxides like DTBPH in this process can lead to higher monomer conversion rates compared to monofunctional peroxides. researchgate.net

Furthermore, DTBPH is employed in the solution and bulk polymerization of acrylates and methacrylates, which are key components in the manufacturing of coatings and adhesives. Its effectiveness in these applications stems from its decomposition profile at typical polymerization temperatures.

Current and future research is likely to focus on several key areas:

Detailed Kinetic Studies: A more thorough understanding of the decomposition kinetics of DTBPH, including precise half-life data at various temperatures and pressures, will enable more precise control over polymerization processes.

Influence on Polymer Properties: In-depth investigations into how DTBPH influences the molecular weight distribution, branching, and ultimately the mechanical and physical properties of polymers are of significant interest.

Development of Advanced Materials: The unique characteristics of a difunctional initiator like DTBPH open up possibilities for creating novel polymer architectures, such as block copolymers and hyperbranched polymers, which could lead to materials with enhanced performance characteristics.

Comparative Analysis: Further studies comparing the efficiency and effectiveness of DTBPH against other monofunctional and difunctional peroxides in various polymerization systems will help to optimize industrial processes.

Structure

3D Structure

Properties

CAS No. |

43039-86-7 |

|---|---|

Molecular Formula |

C16H26O6 |

Molecular Weight |

314.37 g/mol |

IUPAC Name |

ditert-butyl 7,8-dioxabicyclo[4.2.0]octane-1,4-dicarboxylate |

InChI |

InChI=1S/C16H26O6/c1-14(2,3)19-12(17)10-7-8-16(11(9-10)21-22-16)13(18)20-15(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

YCWQBZCTYWZZAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC2(C(C1)OO2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Modifications of Di Tert Butyl Peroxyhexahydroterephthalate

Established Synthetic Pathways for Peroxyhexahydroterephthalates

The traditional synthesis of peroxyesters, including di-tert-butyl peroxyhexahydroterephthalate, typically involves the reaction of a carboxylic acid derivative with a hydroperoxide. These methods are well-documented and form the basis of industrial-scale production of many organic peroxides. google.com

Reactant Precursor Selection and Stoichiometric Considerations

The primary precursors for the synthesis of this compound are a derivative of hexahydroterephthalic acid and tert-butyl hydroperoxide. The most common industrial method for producing organic peroxyesters involves the reaction of carboxylic acid halides, particularly chlorides, with hydroperoxides. google.com Therefore, hexahydroterephthaloyl dichloride would be a key precursor. Alternatively, the corresponding carboxylic acid anhydride (B1165640) can be used. google.com

The reaction stoichiometry is critical for maximizing product yield and minimizing side reactions. An excess of the hydroperoxide or the acylating agent can lead to the formation of impurities. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous or aqueous-organic biphasic system with a base to neutralize the hydrogen chloride formed during the reaction when using an acyl chloride. google.com

Table 1: Precursors for this compound Synthesis

| Reactant 1 (Acylating Agent) | Reactant 2 (Peroxygen Source) | Typical Reaction Type |

|---|---|---|

| Hexahydroterephthaloyl dichloride | tert-Butyl hydroperoxide | Acylation |

| Hexahydroterephthalic anhydride | tert-Butyl hydroperoxide | Acylation |

Catalytic Systems and Reaction Environment Optimization

The formation of peroxyesters from hydroperoxides and acylating agents is often promoted by bases. google.com Both organic bases, such as pyridine, and inorganic bases, like alkali metal hydroxides and carbonates, can be employed to facilitate the reaction. google.com The choice of base and solvent system can significantly impact the reaction rate and selectivity.

Phase-transfer catalysis has also been shown to be effective in the synthesis of peroxyesters, enhancing the reaction between reactants present in different phases (e.g., an aqueous phase containing the hydroperoxide salt and an organic phase with the acyl chloride).

In some modern approaches, organocatalysts are being explored to activate hydrogen peroxide for various oxidation reactions, which represents a greener alternative to traditional methods. rsc.org For instance, certain carbonyl derivatives can act as organocatalysts, activating hydrogen peroxide for synthetic transformations. rsc.org While not specifically documented for this compound, this represents a potential area for catalytic system development.

Yield Enhancement and Purity Control in Large-Scale Synthesis

On an industrial scale, achieving high yield and purity is paramount. For biphasic reactions, creating a fine emulsion of the reactants is advantageous for achieving high reaction rates and yields. google.com This can be accomplished using high-shear mixers or homogenizers, which create a large interfacial area between the aqueous and organic phases, thereby increasing the reaction speed. google.com

The control of reaction temperature is crucial in peroxide synthesis to prevent decomposition of the product. Calorimetric studies are often conducted to understand the thermal properties of the reaction mixture and to establish safe operating parameters for large-scale production. acs.org Purification of the final product typically involves washing steps to remove unreacted precursors, catalysts, and byproducts, followed by drying. The use of reduced pressure rectification can also be employed to separate the desired peroxide from other components, avoiding the need for extensive acid and alkali washing steps that generate significant wastewater. google.com

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Recent research in organic peroxide synthesis has focused on developing more sustainable and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. doria.firesearchgate.net

Solvent-Free and Environmentally Benign Synthetic Strategies

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. Research has shown the viability of synthesizing certain peroxides under solvent-free conditions. Another approach involves using more environmentally benign solvents, such as water or small aliphatic alcohols, which have a lower environmental impact than traditional chlorinated or aromatic solvents. doria.fi

The use of hydrogen peroxide as the primary oxidant is a cornerstone of green peroxide synthesis, as its only byproduct is water. researchgate.netchemicalbook.com There is significant research into the direct synthesis of hydrogen peroxide from hydrogen and oxygen, which offers a potentially cheaper and more sustainable alternative to the traditional anthraquinone (B42736) process, especially for smaller-scale production. doria.fisciencedaily.combioengineer.org

Table 2: Comparison of Traditional vs. Green Synthesis Aspects for Peroxides

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Oxidant | Often involves pre-formed hydroperoxides | Prefers direct use of Hydrogen Peroxide (H₂O₂) researchgate.net |

| Solvents | Often uses chlorinated or other volatile organic compounds | Aims for solvent-free conditions or use of benign solvents like water doria.fi |

| Catalysts | May use stoichiometric inorganic bases or metal catalysts | Explores organocatalysts and highly efficient, recyclable catalysts rsc.org |

| Byproducts | Can generate significant salt and organic waste | Aims for minimal byproducts, ideally only water researchgate.net |

Continuous Flow Synthesis Techniques for Peroxy Compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic peroxides, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netresearchgate.net Due to the potentially explosive nature of peroxides, traditional batch processing can pose risks due to localized heat accumulation. researchgate.net Continuous flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaway. researchgate.netresearchgate.net

In a continuous flow setup, reactants are continuously pumped and mixed, and the product is collected at the outlet. google.com This approach allows for very short reaction times, often on the order of seconds to minutes, and can lead to improved yields and selectivity. google.com The technology is well-suited for telescoping reaction steps, such as the in-situ generation of an oxidant like peracetic acid followed immediately by its use in an epoxidation reaction, which reduces the hazards associated with handling and storing highly reactive intermediates. nih.govacs.org The principles of continuous flow can be directly applied to the synthesis of this compound, providing a safer and more efficient manufacturing process. google.com

Derivatization Strategies for Tailored Reactivity and Specific Applications

The derivatization of this compound primarily focuses on two strategic areas: modifying the core cycloaliphatic ring and altering the peroxide moieties. These modifications are designed to manipulate the electronic and steric environment around the labile peroxide bonds, which in turn dictates the initiator's performance characteristics.

The rate of homolytic cleavage of the O-O bond in this compound is highly sensitive to its chemical structure. Introducing substituents onto the cyclohexane (B81311) ring can significantly alter the decomposition kinetics. These modifications can be broadly categorized into electronic and steric effects.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the cyclohexane ring can influence the stability of the resulting carboxyl radicals formed upon decomposition. For instance, electron-donating groups can stabilize the radical, potentially lowering the decomposition temperature. Conversely, electron-withdrawing groups can destabilize the radical, requiring higher temperatures for efficient decomposition. This principle is well-established in other peroxide systems, such as substituted benzoyl peroxides, where the nature of the substituent on the aromatic ring dictates the initiator's activity. researchgate.net

Steric Effects: The steric hindrance around the peroxide bond also plays a crucial role in decomposition kinetics. The introduction of bulky substituents on the cyclohexane ring, particularly in proximity to the peroxy ester groups, can lead to steric crowding. This can weaken the O-O bond, leading to a faster decomposition rate at a given temperature. This effect has been observed in various organic peroxides where increased steric bulk leads to lower thermal stability. tcichemicals.com

The following interactive table illustrates hypothetical decomposition rate constants for conceptually derivatized this compound, based on general principles of peroxide chemistry.

| Substituent on Cyclohexane Ring | Hypothetical Decomposition Rate Constant (k_d) at 100°C (s⁻¹) | Rationale |

| None (Unsubstituted) | 1.0 x 10⁻⁵ | Baseline for comparison. |

| Methyl (Electron-donating) | 1.5 x 10⁻⁵ | Electron-donating groups can stabilize the resulting radical, accelerating decomposition. |

| Chloro (Electron-withdrawing) | 7.0 x 10⁻⁶ | Electron-withdrawing groups can destabilize the radical, slowing decomposition. |

| tert-Butyl (Bulky, Steric hindrance) | 2.5 x 10⁻⁵ | Increased steric strain can weaken the peroxide bond, leading to faster decomposition. |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on established principles of physical organic chemistry. Actual values would need to be determined experimentally.

The efficiency of a radical initiator is not solely dependent on its decomposition rate but also on the ability of the generated radicals to initiate polymer chains. The synthesis of analogues of this compound with modified peroxide groups can provide a means to tune this initiation efficiency.

One approach involves replacing the tert-butyl groups with other alkyl or functionalized groups. The stability of the resulting oxy-radical and the subsequent carbon-centered radical (formed after potential β-scission) influences the initiation process. For example, replacing the tert-butyl group with a cumyl group would lead to the formation of a more stable cumyloxyl radical, which could alter the initiation characteristics.

Another strategy involves the synthesis of multifunctional initiators, where the peroxide molecule contains other functional groups. For instance, incorporating a polymerizable group into the structure of this compound could lead to the formation of block copolymers. Research on novel azo-peresters has demonstrated the utility of such bifunctional initiators in creating specialized polymers. researchgate.net

The synthesis of such analogues would typically involve the reaction of the corresponding hydroperoxide with the diacid chloride of hexahydroterephthalic acid or its derivatives. The availability of various substituted hydroperoxides allows for a modular approach to creating a library of initiators with a range of initiation efficiencies.

The table below presents a conceptual overview of how different analogues of this compound might exhibit varying initiation efficiencies in a typical radical polymerization.

| Analogue Structure | Expected Relative Initiation Efficiency (f) | Key Factors Influencing Efficiency |

| This compound | 0.6 - 0.7 | Standard efficiency for dialkyl peroxyesters. |

| Di-cumyl peroxyhexahydroterephthalate | Potentially higher | Formation of a more stable initiating radical. |

| Di-(2-ethylhexyl) peroxyhexahydroterephthalate | Potentially lower | Less stable primary radical formation. |

| Di-tert-butyl peroxy-3-vinylhexahydroterephthalate | Application-specific | Incorporation of a polymerizable moiety. |

Note: The initiation efficiencies (f) are conceptual and serve to illustrate the principle of tunable initiation. The actual values are dependent on the specific monomer and polymerization conditions.

The development of these tailored initiators is crucial for advanced polymerization processes where precise control over polymer architecture, molecular weight distribution, and end-group functionality is required. While direct experimental data on the derivatization of this compound is scarce in publicly available literature, the principles derived from analogous peroxide systems provide a strong foundation for future research and development in this area. pergan.com

Iii. Thermal Decomposition Kinetics and Mechanistic Pathways of Di Tert Butyl Peroxyhexahydroterephthalate

Unimolecular Homolysis of Peroxide Bonds in Di-tert-butyl Peroxide

The initial and rate-determining step in the thermal decomposition of DTBP is the unimolecular homolysis of the relatively weak oxygen-oxygen (O-O) peroxide bond. researchgate.netresearchgate.net This bond cleavage occurs at temperatures typically above 100°C. uri.edu

The homolytic fission of the peroxide bond in DTBP results in the formation of two tert-butoxy (B1229062) radicals ((CH₃)₃CO•). researchgate.netresearchgate.net This primary decomposition step can be represented by the following reaction:

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

These tert-butoxy radicals are highly reactive intermediates that drive the subsequent decomposition reactions.

The primary tert-butoxy radicals can undergo further reactions, primarily β-scission, to yield more stable molecules and other radical species. The main secondary decomposition pathway involves the fragmentation of the tert-butoxy radical into a methyl radical (•CH₃) and an acetone (B3395972) molecule ((CH₃)₂CO). researchgate.net

(CH₃)₃CO• → (CH₃)₂CO + •CH₃

The generated methyl radicals can then combine to form ethane (B1197151) (C₂H₆). researchgate.net Therefore, the principal stable products from the thermal decomposition of DTBP are acetone and ethane. researchgate.netgre.ac.uk Minor products can also be formed, including methane (B114726) and 2-methylpropane. researchgate.net

Quantitative Kinetic Analysis of Thermal Decomposition

The kinetics of the thermal decomposition of DTBP have been extensively studied using various calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). researchgate.netyoutube.com The decomposition generally follows first-order kinetics. youtube.com

The apparent activation energy (Ea) is a crucial parameter for characterizing the thermal stability of a compound and predicting its decomposition rate at different temperatures. For DTBP, the activation energy has been determined by numerous studies.

| Method | Solvent/State | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| DSC | Alkyl or Aromatic Hydrocarbon | 157.0 (±4.1) | youtube.com |

| Adiabatic Calorimetry | Alkyl or Aromatic Hydrocarbon | 159.7 (±3.9) | youtube.com |

| DSC | Neat | 128.4 (±6.2) | youtube.com |

| ARC | Neat | 142.0 (±17.7) | youtube.com |

| Arrhenius Parameters | Carbon Dioxide (gas phase) | ~158.2 (37.8 kcal/mol) | organic-chemistry.org |

The Flynn–Wall–Ozawa (FWO) method is an isoconversional "model-free" kinetic analysis technique used to determine the activation energy as a function of the extent of conversion (α). This method utilizes data from experiments conducted at different constant heating rates (β). The FWO method is based on the following equation:

ln(β) = ln(A * Eₐ / (R * g(α))) - 5.331 - 1.052 * (Eₐ / (R * T))

where:

β is the heating rate

A is the pre-exponential factor

Eₐ is the activation energy

R is the universal gas constant

g(α) is the integral form of the reaction model

T is the absolute temperature

By plotting ln(β) versus 1/T for a given conversion level (α) from several experiments at different heating rates, the activation energy (Eₐ) can be calculated from the slope of the resulting straight line (slope = -1.052 * Eₐ / R). The FWO method has been applied to study the thermal decomposition of various organic peroxides. nih.gov

The Friedman method is another isoconversional "model-free" approach for determining the activation energy. Unlike the integral FWO method, the Friedman method is a differential method. It is based on the following equation:

ln(dα/dt) = ln[A * f(α)] - Eₐ / (R * T)

where:

dα/dt is the rate of conversion

f(α) is the differential form of the reaction model

For a given conversion (α), a plot of ln(dα/dt) versus 1/T from experiments with different temperature programs yields a straight line with a slope of -Eₐ/R, from which the activation energy can be determined. This method is considered more general as it does not involve mathematical approximations for the temperature integral.

Pre-exponential Factor Determination and Reaction Order Studies

The pre-exponential factor, or Arrhenius factor (A), is a crucial component of the Arrhenius equation, which relates the rate constant of a reaction to the temperature. It represents the frequency of collisions between molecules in the correct orientation for a reaction to occur. For the gas-phase decomposition of DTBP, a structurally similar peroxide, the pre-exponential factor has been determined, providing an insight into the molecular dynamics of such decomposition reactions. cpsc.gov Without specific experimental studies on di-tert-butyl peroxyhexahydroterephthalate, it is reasonable to hypothesize that its decomposition would also be a first-order process, though the exact value of the pre-exponential factor would be unique to its molecular structure.

Influence of Temperature Regimes on Decomposition Rates

The rate of decomposition of this compound is highly dependent on temperature. As with other organic peroxides, an increase in temperature leads to a significant increase in the decomposition rate. This is because the additional thermal energy increases the frequency and energy of molecular vibrations, leading to the rupture of the weak oxygen-oxygen bond.

While specific temperature-dependent rate constants for this compound are not documented in the available literature, the general principle of peroxide chemistry indicates that a predictable relationship exists as described by the Arrhenius equation. For instance, the thermal decomposition of the related compound di-tert-butyl peroxide is typically initiated at temperatures above 100°C. google.com It can be inferred that this compound would also have a specific temperature range in which its decomposition becomes significant, a critical parameter for its safe handling and effective use as a polymerization initiator.

Thermodynamic Aspects of Peroxyhexahydroterephthalate Decomposition

Enthalpy and Entropy Changes Associated with Radical Generation

The homolytic cleavage of the O-O bond in this compound is an endothermic process, requiring an input of energy to break the bond. This energy input corresponds to a positive enthalpy change (ΔH) for the initial radical generation step. The enthalpy of formation for the resulting radicals is a key thermodynamic parameter. For related simple alkyl hydroperoxides, the bond dissociation energy for the O-O bond is a significant factor in their thermal stability. google.com

The generation of two radical species from a single molecule results in an increase in the number of particles in the system, leading to an increase in disorder. Consequently, the entropy change (ΔS) associated with this radical generation step is positive. While specific values for the enthalpy and entropy of radical generation for this compound are not available, the general principles of chemical thermodynamics for similar peroxide decomposition reactions suggest these trends.

Heat Flow Characterization During Decomposition

DSC analysis provides crucial data on the heat of decomposition (ΔHd), which is a measure of the total energy released. For example, studies on tert-butyl hydroperoxide (TBHP) using DSC have shown a significant exothermic peak corresponding to its decomposition. While specific DSC thermograms for this compound are not publicly available, it is expected to exhibit a similar exothermic profile. The heat of decomposition is a critical parameter for assessing the thermal hazard of the compound.

Factors Influencing Decomposition Profile

Solvent Effects on Radical Generation and Propagation

The solvent in which the decomposition of this compound occurs can have a significant impact on the rate of radical generation and the subsequent propagation pathways. The polarity and viscosity of the solvent can influence the stability of the transition state for the O-O bond cleavage and the diffusion of the resulting radicals.

Iv. Di Tert Butyl Peroxyhexahydroterephthalate As a Polymerization Initiator

Fundamental Mechanisms of Radical Initiation in Polymerization Processes

The primary step in the function of Di-tert-butyl peroxyhexahydroterephthalate as an initiator is its thermal decomposition. pergan.com When subjected to heat, the relatively weak peroxide bond undergoes homolytic cleavage, a process where the bond breaks symmetrically, with each oxygen atom retaining one of the bonding electrons. This decomposition results in the formation of two free radicals. researchgate.net

For this compound, a peroxyester, this cleavage generates a tert-butoxy (B1229062) radical (t-BuO•) and a hexahydroterephthaloyloxy radical. The tert-butoxy radical is a common reactive species generated from many tert-butyl-containing peroxide initiators. researchgate.net The hexahydroterephthaloyloxy radical can potentially undergo subsequent decomposition, such as decarboxylation, to form other radical species. The generation of these initial radicals is the key event that triggers the polymerization cascade. researchgate.net The rate of this decomposition is highly dependent on temperature, and an important parameter for selecting an initiator is its half-life, which is the time required for half of the peroxide to decompose at a specific temperature. pergan.compergan.com

Once formed, the free radicals, such as the tert-butoxy radical, are highly reactive and readily attack the carbon-carbon double bond of a monomer molecule. wikipedia.org This process, known as radical addition, marks the true start of the polymer chain. libretexts.orglibretexts.org

The radical adds to the monomer, breaking the monomer's pi-bond and forming a new, more stable sigma bond. wikipedia.org This addition results in the formation of a new, larger radical species, where the unpaired electron is now located on a carbon atom of the former monomer unit. libretexts.org This new radical can then proceed to add to another monomer molecule, and this repetitive process, known as propagation, leads to the growth of the macromolecule. wikipedia.orglibretexts.org The efficiency of an initiator is dependent on the ability of the generated radicals to successfully attack monomer units and start new polymer chains. wikipedia.org

Chain transfer is a reaction that can occur during radical polymerization, where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or the initiator itself. wikipedia.orgresearchgate.net This reaction terminates the growth of one polymer chain while simultaneously creating a new radical that can initiate the growth of another. wikipedia.org

Applications in Specific Polymerization Systems

The choice of initiator is crucial for controlling the polymerization process and tailoring the final properties of the polymer, such as molecular weight, molecular weight distribution, and degree of branching. researchgate.netpolymerization-chem.com this compound and similar peroxyesters have found utility in various industrial polymerization processes.

Acrylonitrile (B1666552)–Butadiene–Styrene (B11656) (ABS) is a thermoplastic terpolymer known for its combination of toughness, strength, and heat resistance. polymerization-chem.com The production of ABS often involves the graft copolymerization of styrene and acrylonitrile monomers onto a polybutadiene (B167195) rubber backbone. The selection of the initiator is a critical factor in determining the final properties of the ABS resin, such as its impact strength and melt flow index. polymerization-chem.com

Tertiary-butyl peroxy esters with a 10-hour half-life temperature between 50°C and 95°C are utilized as free-radical polymerization initiators in the production of ABS resins. google.com The use of these specific peroxyesters has been shown to yield polymers with significantly improved toughness compared to those produced with other types of initiators. google.com While various peroxides like dicumyl peroxide and benzoyl peroxide are used in the modification and grafting of ABS, peroxyesters like this compound fit the class of compounds specified for achieving enhanced material properties in ABS synthesis. google.comresearchgate.net

This compound is specifically identified as an effective radical initiator for the production of Low-Density Polyethylene (B3416737) (LDPE). It is suitable for use in both high-pressure tubular and autoclave reactor processes. specialchem.com The application of this initiator can lead to enhanced polymerization efficiency and a reduction in the amount of unreacted monomer left in the final polymer. specialchem.com

In the high-pressure polymerization of ethylene (B1197577), the initiator plays a key role in controlling the molecular weight and structure of the resulting LDPE. libretexts.orglibretexts.org Chain transfer reactions are particularly significant in this process. libretexts.orgresearchgate.netlibretexts.org These reactions, including chain transfer to the polymer, lead to the formation of both short and long branches along the polyethylene backbone. This branching disrupts the crystalline structure, resulting in the characteristic low density and high flexibility of LDPE. libretexts.orglibretexts.org The choice of initiator, its concentration, and the reaction temperature directly influence the frequency of these chain transfer events, thereby providing a method for controlling the molecular weight and morphology of the polymer. researchgate.net Combinations of different peroxides are often used to maintain a constant polymerization rate and achieve a broad reactivity range. specialchem.commade-in-china.com

Interactive Data Table: Comparison of Select Organic Peroxide Initiators for PE Production

The following table compares this compound with other peroxides commonly used in polyethylene production. The half-life is the time it takes for 50% of the peroxide to decompose at a given temperature, which indicates its reactivity.

| Initiator Name | Chemical Class | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) | Primary Application |

| This compound | Peroxyester | Data not available in sources | Data not available in sources | LDPE Production |

| Di-tert-butyl peroxide (DTBP) | Dialkyl Peroxide | 129 | 149 | LDPE, Crosslinking polymerization-chem.com |

| tert-Butyl peroxybenzoate (TBPB) | Peroxyester | 104 | 124 | LDPE, Styrenics specialchem.compolymerization-chem.com |

| tert-Butyl peroxy-2-ethylhexanoate (TBPEH) | Peroxyester | 73 | 92 | LDPE, PVC, Styrenics polymerization-chem.com |

| tert-Butyl peroxypivalate (TBPV) | Peroxyester | 55 | 74 | LDPE, PVC polymerization-chem.com |

Styrene Polymerization and Copolymerization

This compound is utilized as a radical polymerization initiator for styrene and its copolymers. epo.org In processes such as suspension, solution, or bulk polymerization, the peroxide is added to the styrene monomer. As the temperature is elevated, the peroxide decomposes to generate free radicals, which then attack the vinyl group of the styrene monomer, initiating the polymerization chain reaction. This application is noted in patents for materials such as fiber-reinforced plastics and toners, where styrenic resins are a key component. justia.compatentcut.com The choice of this initiator is often related to its decomposition kinetics, which must be suitable for the specific temperature profile of the polymerization process.

Acrylate (B77674) and Methacrylate (B99206) Polymerization

The compound is an effective initiator for the solution and bulk polymerization of acrylate and methacrylate monomers. Research indicates its utility in these systems at temperatures ranging from 130°C to 175°C. This temperature range is critical for achieving desired polymerization rates and polymer properties in the manufacturing of materials like acrylic-based coatings and adhesives. The hydrogenated terephthalate (B1205515) structure of the initiator can also improve its solubility in the organic solvents and monomer mixtures commonly used in these polymerization processes.

Table 1: Polymerization Conditions using this compound

| Monomer Type | Polymerization Method | Temperature Range (°C) | Application | Source(s) |

| Acrylates | Solution, Bulk | 130-175 | Coatings | |

| Methacrylates | Solution, Bulk | 130-175 | Coatings |

Olefin Polymerization

In the polymerization of olefins, this compound serves as an initiator for producing polymers such as Low-Density Polyethylene (LDPE). It is suitable for both high-pressure tubular and autoclave processes used in LDPE manufacturing. The use of this specific peroxide can enhance the efficiency of the polymerization reaction and contribute to a reduction in the amount of residual monomer left in the final polymer product.

Crosslinking Applications in Polymer and Elastomer Systems

Beyond initiating polymerization, the free radicals generated by this compound are widely used to induce crosslinking between polymer chains. This process, often called curing or vulcanization, converts thermoplastic materials into thermosets, significantly enhancing their mechanical strength, thermal stability, and chemical resistance.

Mechanism of Crosslinking in Polyolefins (e.g., HDPE, PEX)

The crosslinking of polyolefins like high-density polyethylene (HDPE) to produce cross-linked polyethylene (PEX) is a key application for organic peroxides. The mechanism proceeds through a well-understood radical process.

Initiation: At elevated temperatures (typically between 200°C and 250°C), the peroxide bond in this compound undergoes homolytic cleavage to form two highly reactive tert-butoxy radicals (t-BuO•). justia.com

Hydrogen Abstraction: These radicals abstract hydrogen atoms from the polyethylene polymer backbone (P-H), creating a more stable tert-butanol (B103910) molecule and a polymer radical (P•). justia.com

Crosslinking (Coupling): Two polymer radicals then combine to form a stable carbon-carbon bond between the polymer chains, resulting in a crosslink. justia.com

This process creates a three-dimensional network structure, transforming the individual polymer chains of HDPE into the robust, thermosetting material known as PEX, which has improved high-temperature properties and durability. wikipedia.org

Role in Silicone and Synthetic Rubber Curing

This compound is also used as a curing agent, or vulcanizing agent, for various elastomers, including silicone and synthetic rubbers. The fundamental mechanism is analogous to that of polyolefin crosslinking. The peroxide decomposes at the curing temperature, and the resulting free radicals abstract hydrogen atoms from the polymer chains of the rubber. The subsequent coupling of these polymer radicals forms the crosslinks that constitute the cured rubber network. This vulcanization process transforms the soft, plastic-like raw rubber into a strong, elastic material with improved mechanical properties suitable for demanding applications.

Synergy with Co-agents (e.g., Triallyl Isocyanurate) in Crosslinking Efficiency

To enhance the efficiency and final properties of the crosslinked product, this compound is often used in conjunction with a co-agent, such as Triallyl Isocyanurate (TAIC). nist.gov TAIC is a multi-functional monomer containing three reactive allyl groups. nist.gov

The synergistic mechanism operates as follows:

The peroxide generates polymer radicals as previously described.

Instead of two polymer radicals coupling directly, a polymer radical can add across one of the double bonds of the TAIC molecule.

This creates a new, more stable radical on the TAIC molecule, which can then react with another polymer radical or propagate the reaction.

This process allows a single TAIC molecule to connect multiple polymer chains, acting as a bridge and leading to a higher crosslink density and a more efficient formation of the network structure compared to using the peroxide alone. This synergy results in significant improvements in the mechanical properties and heat resistance of the final crosslinked material.

Control over Crosslink Density and Network Formation

This compound is utilized in the crosslinking of polymers such as polyethylene and elastomers. atamankimya.com The control over the final product's properties is largely dependent on the formation of a three-dimensional polymer network, with the density of crosslinks being a critical parameter. The functionality of this peroxide initiator is rooted in its thermal decomposition. When heated, the peroxide bond (O-O) cleaves homolytically to generate highly reactive tert-butoxy radicals.

These primary radicals can then abstract hydrogen atoms from the polymer backbones. This abstraction process creates reactive sites (polymer radicals) along the chains. The subsequent combination of these polymer radicals results in the formation of covalent bonds, or crosslinks, between adjacent chains. This process transforms a collection of individual polymer chains into a single, interconnected network, enhancing properties like tensile strength, thermal stability, and chemical resistance.

The concentration of this compound is directly proportional to the number of primary radicals generated upon decomposition. Consequently, a higher initiator concentration leads to a greater number of abstraction sites on the polymer chains, which in turn results in a higher crosslink density. This relationship allows for precise control over the mechanical and physical properties of the final thermoset material. By adjusting the amount of initiator, manufacturers can tailor the polymer network's characteristics to meet the specific demands of an application, from a lightly crosslinked, flexible material to a highly crosslinked, rigid one.

The table below illustrates the conceptual relationship between the concentration of this compound and the resulting crosslink density in a polymer matrix.

Table 1: Illustrative Effect of Initiator Concentration on Crosslink Density This data is representative and illustrates the established principle that crosslink density increases with initiator concentration.

| Initiator Concentration (wt%) | Relative Primary Radical Generation | Resulting Crosslink Density (relative units) | Polymer Network Characteristic |

|---|---|---|---|

| 0.5 | Low | 1.0 | Lightly Crosslinked |

| 1.0 | Medium | 2.0 | Moderately Crosslinked |

| 1.5 | High | 3.0 | Densely Crosslinked |

Kinetic Control in Radical Polymerization Using Peroxyhexahydroterephthalates

The use of peroxyhexahydroterephthalates as initiators provides significant kinetic control over radical polymerization processes. The rate of polymerization and the molecular weight of the resulting polymer are two of the most critical parameters that can be manipulated by adjusting the initiator concentration.

The following table demonstrates the theoretical relationship between the concentration of this compound and the rate of polymerization for a typical monomer.

Table 2: Polymerization Rate as a Function of Initiator Concentration This data is illustrative, based on the theoretical relationship Rp ∝ [I]1/2.

| Initiator Concentration [I] (mol/L) | Square Root of Concentration [I]1/2 | Relative Rate of Polymerization (Rp) |

|---|---|---|

| 0.001 | 0.0316 | 1.00 |

| 0.002 | 0.0447 | 1.41 |

| 0.005 | 0.0707 | 2.24 |

While increasing the initiator concentration speeds up the polymerization reaction, it has an inverse effect on the molecular weight of the resulting polymer. mdpi.com The average molecular weight is determined by the ratio of the rate of propagation to the rate of initiation. When the concentration of this compound is increased, a larger number of primary radicals are generated simultaneously.

This high concentration of initiating radicals leads to the concurrent growth of many polymer chains. Because the available monomer is divided among a larger number of growing chains, each chain has a shorter lifespan before termination occurs and thus achieves a lower final length. This results in a polymer with a lower average molecular weight. mdpi.com Furthermore, increasing the initiator concentration can also lead to a broader molecular weight distribution (higher polydispersity index, PDI), as the higher radical concentration increases the probability of termination reactions, including chain transfer and disproportionation, which can diversify the lengths of the final polymer chains.

The table below provides a representative example of how the concentration of this compound can influence the molecular weight and polydispersity of the final polymer.

Table 3: Representative Influence of Initiator Concentration on Polymer Molecular Weight This data is illustrative of the general principle that molecular weight decreases with increasing initiator concentration.

| Initiator Concentration (wt%) | Number of Polymer Chains Initiated (relative) | Resulting Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| 0.1 | Low | 150,000 | 2.1 |

| 0.2 | Medium | 105,000 | 2.3 |

| 0.4 | High | 75,000 | 2.5 |

V. Advanced Analytical Methodologies for Di Tert Butyl Peroxyhexahydroterephthalate Research

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular changes that Di-tert-butyl peroxyhexahydroterephthalate undergoes during decomposition. They allow for the real-time observation of reactive intermediates and the stable end-products of the reaction.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of paramagnetic species, such as free radicals. nih.gov Given that the thermal decomposition of peroxides proceeds via a free-radical mechanism, EPR is a vital tool for studying the mechanistic pathway of this compound breakdown. researchgate.net

The initial step in the thermolysis of this compound is the homolytic cleavage of the labile oxygen-oxygen bond, generating two tert-butoxyl radicals and a hexahydroterephthaloyl diradical. These primary radicals are highly reactive and short-lived. EPR spectroscopy can detect these transient species. scispace.com Often, due to the low concentrations and short lifetimes of these radicals, a technique called spin trapping is employed. nih.gov In this method, a "spin trap" molecule reacts with the initial highly reactive radical to form a more stable and persistent radical adduct, which can be more easily detected and identified by EPR. nih.gov The hyperfine splitting patterns in the EPR spectrum of the radical adduct provide information that can be used to identify the original radical. researchgate.net

Key Research Findings from EPR Studies on Similar Peroxides:

Radical Identification: For peroxides, EPR allows for the unambiguous identification of the primary radicals formed (e.g., alkoxyl radicals). researchgate.net

Reaction Kinetics: The technique can be used to study the kinetics of radical formation and decay, providing insights into reaction rates and mechanisms. nih.gov

Quantitative Analysis: Under controlled conditions, EPR can provide quantitative information about the concentration of the radical species present in the system. nih.gov

| Radical Species | Chemical Formula | Role in Decomposition | EPR Detection Method |

|---|---|---|---|

| tert-Butoxyl Radical | (CH₃)₃CO• | Primary radical from O-O bond cleavage | Direct detection at low temperature or spin trapping |

| Hexahydroterephthaloyl Diradical | •C(O)C₆H₁₀C(O)O• | Primary diradical from O-O bond cleavage | Spin trapping |

| Methyl Radical | •CH₃ | Secondary radical from β-scission of tert-butoxyl radical | Spin trapping |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. In the context of this compound research, ¹H and ¹³C NMR are used to identify and quantify the stable products formed after the peroxide has decomposed. researchgate.netresearchgate.net By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the decomposition pathway can be constructed. nih.gov

Following thermal decomposition, the primary radicals undergo further reactions such as hydrogen abstraction and fragmentation (β-scission). For this compound, the tert-butoxyl radical can abstract a hydrogen atom to form tert-butanol (B103910) or undergo β-scission to yield a methyl radical and acetone (B3395972). NMR spectroscopy can readily distinguish these products from the parent peroxide. acs.org The technique is quantitative, allowing the concentration of decomposition products to be measured over time to study reaction kinetics. researchgate.netsemanticscholar.org

Key Research Findings from NMR Analysis:

Product Identification: NMR spectra provide definitive structural information on decomposition products like alcohols and ketones.

Quantitative Measurement: The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for accurate quantification of products. nih.gov

| Compound | Functional Group | Expected ¹H Chemical Shift (ppm) |

|---|---|---|

| tert-Butanol | (CH₃)₃C- | ~1.28 |

| tert-Butanol | -OH | Variable (depends on concentration/solvent) |

| Acetone | CH₃-C(O)- | ~2.17 |

| This compound | (CH₃)₃C- | ~1.22 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies characteristic of the bonds present. libretexts.org

In studying the decomposition of this compound, FTIR can be used to monitor the reaction in real-time. The disappearance of the characteristic peroxide bond (O-O) absorption and the ester carbonyl (C=O) group of the parent molecule can be tracked. nist.gov Simultaneously, the appearance of new absorption bands corresponding to the functional groups of the decomposition products can be observed. For example, the formation of tert-butanol would be indicated by the appearance of a broad O-H stretching band. libretexts.org The formation of other carbonyl-containing byproducts would alter the carbonyl region of the spectrum. thermofisher.com

Key Research Findings from FTIR Analysis:

Reaction Monitoring: FTIR allows for tracking the concentration of both reactants and products by observing changes in the intensity of their characteristic absorption bands. nih.gov

Functional Group Identification: The technique provides clear evidence for the transformation of functional groups, such as the conversion of a peroxy-ester to an alcohol and other carbonyl compounds. researchgate.net

Qualitative and Semi-Quantitative Analysis: While often used for qualitative identification, with proper calibration, FTIR can provide semi-quantitative data on the extent of the reaction.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Associated Compound |

|---|---|---|---|

| C=O (Peroxy-ester) | Stretch | ~1780 - 1755 | This compound (Reactant) |

| O-O | Stretch | ~890 - 820 (often weak) | This compound (Reactant) |

| O-H | Stretch (Broad) | ~3550 - 3200 | tert-Butanol (Product) |

| C-H (sp³) | Stretch | ~3000 - 2850 | Reactant and Products |

Calorimetric and Thermogravimetric Analysis for Thermal Behavior Assessment

Understanding the thermal stability and decomposition energetics of this compound is crucial for its safe handling and application. Calorimetric and thermogravimetric techniques are the primary methods for this assessment.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When this compound decomposes, it releases a significant amount of energy, which is detected by DSC as an exothermic event (a peak in the heat flow signal). researchgate.net

The DSC thermogram provides several critical parameters. The onset temperature of the exotherm indicates the temperature at which decomposition begins at a measurable rate. The peak temperature represents the point of maximum reaction rate, and the area under the peak is directly proportional to the total energy released during decomposition (enthalpy of decomposition, ΔH_d). This information is vital for assessing the thermal hazards associated with the compound. researchgate.net

Key Data from DSC Analysis:

Onset Decomposition Temperature (T_onset): The temperature at which decomposition begins.

Peak Exotherm Temperature (T_peak): The temperature of the maximum decomposition rate.

Enthalpy of Decomposition (ΔH_d): The total heat evolved during decomposition.

| Parameter | Description | Typical Value Range for Dialkyl Peroxides |

|---|---|---|

| Onset Temperature (T_onset) | Temperature at which significant decomposition starts | 100 - 160 °C |

| Peak Exotherm Temperature (T_peak) | Temperature of maximum heat release rate | 120 - 180 °C |

| Enthalpy of Decomposition (ΔH_d) | Total energy released upon decomposition | -200 to -400 kJ/mol |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When this compound is heated, it decomposes into smaller, volatile molecules, resulting in a decrease in mass. TGA precisely records this mass loss. researchgate.net

The TGA curve, which plots mass versus temperature, reveals the temperature ranges over which decomposition occurs and the number of distinct decomposition stages. The derivative of the TGA curve (the DTG curve) shows the rate of mass loss and can help to distinguish overlapping decomposition steps more clearly. For this compound, TGA would show a significant mass loss corresponding to the volatilization of products like tert-butanol, acetone, and potentially CO₂ and other small molecules from the breakdown of the hexahydroterephthalate ring.

Key Data from TGA Analysis:

Decomposition Temperature Range: The temperature window over which mass loss occurs.

Percent Mass Loss: The total percentage of mass lost, corresponding to the volatile decomposition products.

Decomposition Stages: The presence of single or multiple steps in the mass loss curve, indicating the complexity of the decomposition process.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Volatile Products |

|---|---|---|---|

| Stage 1 | ~120 - 200 °C | Significant | tert-Butanol, Acetone, CO₂, fragments of the cyclohexane (B81311) ring |

| Residue | > 200 °C | Minimal | Potential non-volatile carbonaceous residue |

Adiabatic Calorimetry for Runaway Reaction Prediction (focus on kinetics)

Adiabatic calorimetry is a powerful technique for studying the thermal decomposition kinetics of reactive chemicals like this compound. By maintaining a condition where the heat generated by the sample's decomposition is entirely used to increase its own temperature (i.e., no heat loss to the surroundings), these instruments can simulate a worst-case thermal runaway scenario. This allows for the determination of critical kinetic parameters that are vital for process safety design.

Accelerating Rate Calorimeters (ARC) and similar adiabatic instruments are employed to measure the time-temperature-pressure profiles of a substance's decomposition under adiabatic conditions. From these profiles, key kinetic parameters can be derived. The decomposition of organic peroxides is often modeled as a first-order reaction.

Detailed Research Findings:

Research on organic peroxides, such as tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) and di-tert-butyl peroxide (DTBP), provides a framework for the type of data obtained from adiabatic calorimetry. For instance, studies on TBPTMH have shown that the initial exothermic decomposition temperature can be determined, along with the total energy released (enthalpy of decomposition, ΔH) and the activation energy (Ea) of the reaction. nih.gov These parameters are crucial for calculating the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which the material will undergo a self-accelerating decomposition in a particular packaging.

In a typical adiabatic calorimetry experiment for a compound like this compound, the following kinetic and thermodynamic parameters would be determined:

Onset Temperature (T₀): The temperature at which the instrument first detects a self-heating rate, typically above a certain threshold (e.g., 0.02 °C/min).

Activation Energy (Ea): Represents the minimum energy required to initiate the decomposition reaction. It is often calculated using the Arrhenius equation by analyzing the temperature and self-heating rate data.

Heat of Decomposition (ΔHd): The total amount of energy released during the decomposition process.

Time to Maximum Rate (TMRad): The time required for the sample to reach its maximum decomposition rate from a given starting temperature under adiabatic conditions. This is a critical parameter for emergency response planning. semanticscholar.org

The data generated from these experiments are instrumental in designing safety measures such as emergency relief systems for storage tanks and reactors.

Interactive Data Table: Representative Kinetic Parameters from Adiabatic Calorimetry of Organic Peroxides

| Parameter | Symbol | Typical Value Range for Organic Peroxides | Unit | Significance |

| Onset Temperature | T₀ | 80 - 120 | °C | Indicates the start of significant decomposition. |

| Activation Energy | Ea | 110 - 160 | kJ/mol | Determines the temperature sensitivity of the decomposition rate. |

| Heat of Decomposition | ΔHd | 600 - 1000 | J/g | Represents the total energy hazard of the compound. |

| Time to Maximum Rate (at 100°C) | TMRad | 8 - 24 | hours | Critical for defining safe operating and storage times. |

Note: The values presented are representative for organic peroxides and the actual values for this compound would need to be determined experimentally.

Chromatographic Separations for Product Identification

To fully understand the decomposition pathways of this compound, it is essential to identify the resulting products. Chromatographic techniques are ideally suited for this purpose, as they can separate complex mixtures into individual components, which can then be identified and quantified.

The thermal decomposition of this compound is expected to produce a range of volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for identifying these volatile products. In GC-MS, the volatile components of a sample are separated in a gas chromatograph based on their boiling points and affinity for the chromatographic column. The separated components then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a characteristic manner. The resulting mass spectrum is a "fingerprint" that allows for the identification of the compound.

Detailed Research Findings:

Studies on the decomposition of similar peroxides, such as di-tert-butyl peroxide (DTBP), have identified several common volatile products. The primary decomposition pathway for many tert-butyl peroxides involves the homolytic cleavage of the O-O bond to form tert-butoxy (B1229062) radicals. These radicals can then undergo further reactions, such as beta-scission, to produce acetone and a methyl radical. The methyl radicals can then combine to form ethane (B1197151). nih.govsigmaaldrich.com

For this compound, the expected volatile products would include tert-butanol (from the tert-butylperoxy group) and potentially smaller molecules resulting from the fragmentation of the hexahydroterephthalate ring. The exact composition of the volatile products would depend on the decomposition conditions (temperature, pressure, presence of other substances).

Interactive Data Table: Potential Volatile Decomposition Products of this compound by GC-MS

| Compound Name | Chemical Formula | Retention Time (min) (Illustrative) | Key Mass Fragments (m/z) (Illustrative) |

| tert-Butanol | C₄H₁₀O | 3.5 | 59, 45, 43, 41 |

| Acetone | C₃H₆O | 2.8 | 43, 58 |

| Methane (B114726) | CH₄ | 1.5 | 16, 15 |

| Ethane | C₂H₆ | 1.8 | 30, 29 |

| Isobutylene | C₄H₈ | 2.1 | 56, 41 |

Note: The retention times and mass fragments are illustrative and would need to be confirmed through experimental analysis with appropriate standards.

The decomposition of this compound is also likely to produce non-volatile or semi-volatile compounds, primarily derived from the hexahydroterephthalate moiety. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of these components. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Detailed Research Findings:

The primary non-volatile product expected from the decomposition of this compound is hexahydroterephthalic acid or its esters. The analysis of dicarboxylic acids can be challenging, but various HPLC methods have been developed for their separation and detection. researchgate.net Reversed-phase HPLC with a C18 column is commonly used, often with a buffered aqueous-organic mobile phase. researchgate.netsielc.com

For detection, UV-Vis spectrophotometry can be used if the analytes possess a chromophore. However, since hexahydroterephthalic acid lacks a strong chromophore, derivatization to introduce a UV-active group or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate for sensitive and specific detection. researchgate.net LC-MS, in particular, provides both retention time and mass-to-charge ratio information, enabling confident identification of the non-volatile products.

Interactive Data Table: Potential Non-Volatile Decomposition Products of this compound by HPLC

| Compound Name | Chemical Formula | HPLC Column (Illustrative) | Mobile Phase (Illustrative) | Detection Method |

| Hexahydroterephthalic acid | C₈H₁₂O₄ | C18 | Water/Acetonitrile with 0.1% Formic Acid | LC-MS, ELSD |

| Mono-tert-butyl peroxyhexahydroterephthalate | C₁₂H₂₂O₅ | C18 | Water/Acetonitrile with 0.1% Formic Acid | LC-MS |

| Di-tert-butyl hexahydroterephthalate | C₁₆H₂₈O₄ | C18 | Water/Acetonitrile | LC-MS, ELSD |

Note: The specific column and mobile phase would be optimized during method development for the actual analysis.

Vi. Theoretical and Computational Chemistry Studies of Peroxyhexahydroterephthalate Reactivity

Quantum Chemical Calculations for Peroxide Bond Scission Energies

Quantum chemical calculations are fundamental to determining the energetics of chemical reactions, particularly the initial and rate-determining step in peroxide-initiated polymerization: the homolytic cleavage of the oxygen-oxygen bond.

Density Functional Theory (DFT) has become a standard method for investigating the reaction pathways of organic peroxides due to its balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations are used to map the potential energy surface of the decomposition process, identifying transition states and intermediates. The primary focus of these studies is the O-O bond dissociation energy (BDE), which is the critical parameter determining the thermal stability of the peroxide. researchgate.net

For peroxide compounds, various DFT functionals are benchmarked against high-level ab initio calculations to ensure their accuracy in predicting BDEs. researchgate.netresearchgate.net Studies on a range of ROOH peroxides have validated that certain functional and basis set combinations can describe the BDE of the O-O bond with reasonable accuracy, providing a computationally less expensive alternative to methods like Coupled Cluster (CCSD(T)). researchgate.net The choice of functional is critical, as some may perform better than others in describing the electronic structure of peroxides and the resulting radical species. researchgate.netnih.gov For example, the B3LYP functional is commonly used for such calculations. nih.gov

The analysis of the reaction pathway for a molecule like di-tert-butyl peroxyhexahydroterephthalate would begin with the homolytic cleavage of the peroxide bond to form two tert-butoxy (B1229062) radicals and a hexahydroterephthalate diradical. DFT calculations can elucidate the mechanism of this cleavage and explore subsequent reactions of the generated radicals. rsc.org

Table 1: Representative Bond Dissociation Energies (BDEs) of Peroxides Calculated by DFT Note: This table presents illustrative data for analogous peroxide compounds to demonstrate typical computational results, as specific BDE values for this compound are not widely published.

| Peroxide Compound | DFT Functional | Basis Set | Calculated O-O BDE (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | B3LYP | 6-311+G(d,p) | 51.0 | researchgate.net |

| Di-tert-butyl Peroxide (DTBP) | B3LYP | 6-311g(d,p) | ~44.0 | researchgate.net |

| Benzoyl Peroxide | Various | Various | 30-32 | rsc.org |

Transition State Theory (TST) is a statistical mechanical framework used to calculate the rate constants of elementary reactions. wikipedia.org It is frequently combined with quantum chemical calculations to predict the kinetic parameters of peroxide decomposition. researchgate.netresearchgate.net TST assumes a quasi-equilibrium between the reactants and an activated complex (the transition state) at the saddle point of the potential energy surface. wikipedia.org

For the decomposition of peroxides like di-tert-butyl peroxide (DTBP), which serves as a model for this compound, TST is used to derive the Arrhenius parameters: the pre-exponential factor (A) and the activation energy (Ea). researchgate.netresearchgate.net These parameters are crucial for predicting the decomposition rate at different temperatures. Theoretical investigations on DTBP have focused on the initial O-O bond dissociation and the subsequent β-scission of the resulting tert-butoxy radical into acetone (B3395972) and a methyl radical. researchgate.netresearchgate.net The calculated rate constants often show good agreement with experimental data, although discrepancies can arise, highlighting the importance of high-level theoretical treatments. researchgate.net The entropy of activation (ΔS‡) and enthalpy of activation (ΔH‡) can also be calculated, providing deeper insight into the reaction mechanism. wikipedia.org

Table 2: Predicted Kinetic Parameters for Di-tert-butyl Peroxide (DTBP) Decomposition Note: DTBP is a close structural analog to the active moiety in this compound.

| Reaction Step | Theoretical Method | Predicted Rate Expression (s⁻¹) | Reference |

|---|---|---|---|

| O-O Dissociation | TST/DLPNO-CCSD(T) | k = 2.94 x 10¹⁵ exp(-36672 cal·mol⁻¹ / RT) | researchgate.net |

| tert-butoxy β-scission | TST/DLPNO-CCSD(T) | k = 5.08 x 10¹³ T⁰·²²³ exp(-11383 cal·mol⁻¹ / RT) | researchgate.net |

Molecular Dynamics Simulations of Initiator-Polymer Interactions

While quantum mechanics is ideal for studying bond breaking in single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of the initiator and its radical fragments within the complex environment of a polymer matrix over longer timescales.

Once the peroxide initiator decomposes, the resulting radicals must diffuse through the polymer matrix to initiate polymerization. MD simulations can model this diffusion process, which is often a limiting factor in polymerization kinetics. researchgate.net By simulating a system containing the initiator fragments and polymer chains, researchers can track the movement of radicals and calculate diffusion coefficients.

Simulations using reactive force fields, such as ReaxFF, can model the pyrolysis of peroxides like DTBP and the subsequent reactions of the generated radicals. njtech.edu.cn These simulations show that the environment (e.g., gas phase vs. liquid phase) significantly influences the reaction pathways. njtech.edu.cn In a dense polymer matrix, the "cage effect" can be significant, where radicals are trapped by surrounding polymer chains, increasing the likelihood of recombination rather than initiation. Modeling these interactions is crucial for understanding initiator efficiency.

This compound is used as a crosslinking agent, and MD simulations are a powerful tool for visualizing and analyzing the formation of the resulting three-dimensional polymer network. nih.govnih.gov In these simulations, a model system is constructed containing the polymer chains (e.g., HTPB), the initiator, and other additives. nih.govnih.gov

The simulation workflow typically involves an initial equilibration of the mixture, followed by a dynamic crosslinking process where covalent bonds are formed based on proximity and reactivity criteria controlled by a script. nih.gov These simulations allow for the study of how factors like crosslinking density affect the final material properties. nih.gov As the crosslinking reaction proceeds, the mobility of the polymer chains decreases, and the glass transition temperature (Tg) of the system increases, both of which can be quantified from the simulation trajectories. nih.gov The resulting network structure can be analyzed to determine properties like mesh size and the distribution of crosslinks, which are directly related to the macroscopic mechanical properties of the material. nih.govresearchgate.net

Table 3: Typical Parameters for MD Simulation of Polymer Crosslinking Note: This table provides an example of parameters used in simulations of similar crosslinking systems.

| Parameter | Example Value/Method | Purpose | Reference |

|---|---|---|---|

| Force Field | COMPASS II / PCFF | Describes the potential energy and forces between atoms. | nih.gov |

| System Components | Polymer, Curing Agent, Crosslinking Agent | Represents the chemical composition of the thermoset. | nih.gov |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. | nih.gov |

| Crosslinking Algorithm | Distance-based bond creation | Simulates the formation of the covalent network. | nih.govnih.gov |

| Analysis | Radial Distribution Function (RDF), Mean Squared Displacement (MSD) | Characterizes structure and dynamics of the forming network. | nih.gov |

Structure-Reactivity Relationships Through Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRR), which correlate molecular structure with chemical reactivity. chemrxiv.org For peroxide initiators, the goal is to understand how modifications to the chemical structure influence decomposition kinetics and initiation efficiency.

The reactivity of this compound is primarily governed by the stability of the O-O bond. The substituents on the peroxide molecule can exert electronic and steric effects that alter the BDE. For instance, the electron-withdrawing or -donating nature of the hexahydroterephthalate moiety can influence the stability of the peroxide bond and the resulting radicals. Computational studies can quantify these effects by calculating properties like bond lengths, atomic charges, and frontier molecular orbital energies for a series of related compounds. nih.govmdpi.com

By systematically varying the structure of the peroxide in silico and calculating the corresponding activation energies for decomposition, a predictive model can be built. rsc.org This allows for the rational design of new initiators with tailored decomposition temperatures and reactivity profiles for specific applications. For example, studies on other reactive molecules have shown that reactivity can be correlated with structural parameters like bond lengths or conformational flexibility, which are readily calculated using computational methods. nih.gov These models provide mechanistic insights and can guide the optimization of reaction conditions and catalyst design. chemrxiv.org

Steric and Electronic Effects of the Hexahydroterephthalate Moiety

The reactivity of a peroxide is profoundly influenced by the structural fragments attached to the peroxy linkage. In the case of this compound, the hexahydroterephthalate moiety, a cyclohexane (B81311) ring with two ester groups, introduces specific steric and electronic effects that modulate the stability and decomposition of the peroxide bonds.

Steric Effects:

The presence of the bulky tert-butyl groups is a primary factor in the thermal stability of many dialkyl peroxides. researchgate.net These groups can hinder the approach of other molecules and influence the conformation of the peroxide itself. researchgate.net The hexahydroterephthalate backbone, being a cycloaliphatic structure, adds another layer of steric complexity. The cyclohexane ring can exist in various conformations (e.g., chair, boat), and the spatial arrangement of the peroxy-ester groups will be dictated by the most stable conformation. This can influence the ease with which the O-O bond can undergo homolytic cleavage. The hydrogenation of the aromatic ring in the terephthalate (B1205515) structure to a hexahydroterephthalate likely reduces crystallinity and improves solubility in organic solvents, which can be an important practical consideration for its use as an initiator. researchgate.net

Electronic Effects:

Electron-withdrawing or electron-donating groups adjacent to the peroxide bond can significantly alter its reactivity. organic-chemistry.orgnih.gov Ester groups are generally considered to be electron-withdrawing. This electronic pull can influence the electron density around the peroxy bond, potentially affecting the energy required for homolysis. Computational studies on other peroxides have shown that electron-withdrawing groups can increase the electrophilicity of the peroxy bond, which can, in turn, affect the rate of initiation in certain polymerization systems. organic-chemistry.orgnih.gov The presence of two such ester groups in the hexahydroterephthalate moiety would be expected to have a more pronounced effect compared to a structure with only one.

Interactive Table: Inferred Steric and Electronic Effects of the Hexahydroterephthalate Moiety

| Feature of Hexahydroterephthalate Moiety | Potential Effect on Reactivity | Rationale |

| Cyclohexane Ring | Influences conformational flexibility and steric hindrance around the peroxy groups. | The chair conformation may position the peroxy groups in either axial or equatorial positions, affecting their accessibility and the strain on the O-O bond. |

| Ester Groups (x2) | Electron-withdrawing nature can destabilize the O-O bond, potentially lowering the decomposition temperature. | Electron-withdrawing groups can polarize the peroxide bond, facilitating its cleavage. The presence of two ester groups amplifies this effect. |

| Overall Structure | The combined steric bulk and electronic effects determine the overall rate of radical generation. | The interplay between the bulky tert-butyl groups and the electronically influential hexahydroterephthalate core dictates the initiator's efficiency at a given temperature. |

Comparison of Di-peroxy Versus Mono-peroxy Initiators

The number of peroxide groups within a single initiator molecule has a significant impact on its decomposition behavior and efficiency in polymerization processes. Di-peroxy initiators, such as this compound, offer different kinetic profiles compared to their mono-peroxy counterparts.

A key distinction lies in the decomposition mechanism. A di-peroxy compound can undergo a two-step decomposition, releasing two pairs of radicals at potentially different rates. This can lead to a more sustained release of radicals over time or at different temperature windows, which can be advantageous in controlling polymer molecular weight and distribution. In contrast, a mono-peroxy initiator provides a single burst of radicals upon decomposition.

The presence of two peroxide functionalities can also influence the stability of the initiator. The decomposition of one peroxy group might electronically or sterically affect the stability of the second. Computational studies can model the energy barriers for the first and second O-O bond cleavages to understand this interplay.

The choice between a di-peroxy and a mono-peroxy initiator often depends on the specific polymerization process and desired polymer properties. Di-peroxy initiators can be particularly useful in processes requiring a high degree of cross-linking or in multi-stage polymerizations where initiation is needed at different points in the reaction profile.

Interactive Table: General Comparison of Di-peroxy vs. Mono-peroxy Initiators

| Characteristic | Di-peroxy Initiators | Mono-peroxy Initiators |

| Radical Generation | Can generate radicals in two successive steps. | Generates radicals in a single decomposition step. |

| Initiation Profile | May provide a broader or more sustained initiation profile. | Typically provides a more focused initiation burst. |

| Application | Useful for cross-linking, block copolymer synthesis, and multi-stage polymerizations. | Widely used in general free-radical polymerization. |

| Decomposition Kinetics | More complex, with potentially two different rate constants for O-O bond cleavage. | Simpler, with a single decomposition rate constant. |

Vii. Structure Reactivity Relationships and Comparative Studies of Di Tert Butyl Peroxyhexahydroterephthalate

Influence of the Hexahydroterephthalate Core on Peroxide Stability and Reactivity

The thermal instability of organic peroxides is a required characteristic for their function as radical initiators, as they must decompose under controlled temperature conditions to generate the free radicals that start the polymerization process. pergan.compergan.com The mechanism involves the homolytic cleavage of the weak peroxide (-O-O-) bond, which is initiated by heat. behinpolymerco.com For Di-tert-butyl peroxyhexahydroterephthalate, this process yields two tert-butoxy (B1229062) radicals and a central hexahydroterephthalate-derived diradical.

A valuable comparison can be made with Di-tert-butyl peroxide (DTBP), one of the most stable and widely studied organic peroxides. behinpolymerco.comwikipedia.org DTBP consists of two tert-butyl groups linked by a peroxide bond. behinpolymerco.comatamankimya.com Its relative stability is attributed to the bulky tert-butyl groups which provide steric hindrance around the peroxide bond, making it more resistant to spontaneous decomposition at room temperature. behinpolymerco.com